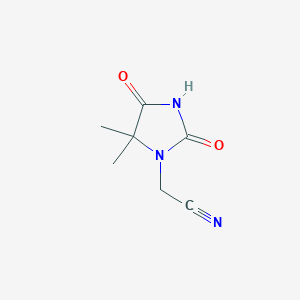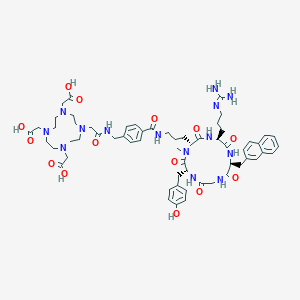
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene
Übersicht
Beschreibung
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CEMNB) is an organic compound with a wide range of applications in industry and research. It is a versatile compound that has been used in various fields such as biochemistry, pharmacology, and toxicology. CEMNB has also been used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is used as an intermediate in chemical synthesis. It's been observed that the chlorine atom in related compounds can be replaced by certain groups through treatment with sodium glycolate and sodium glycerolate, forming derivatives like 4-nitrophenyl β-hydroxy-ethyl ether (Blanksma & Fohr, 2010). Furthermore, ethoxylation reactions involving similar compounds have been catalyzed under ultrasound irradiation conditions, which may be relevant for the manipulation of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in synthesis processes (Wang & Rajendran, 2007).
Microbial Degradation and Environmental Chemistry
A significant application of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene and its analogs is in the field of environmental chemistry, particularly concerning microbial degradation. Certain bacterial strains can utilize compounds like 1-chloro-4-nitrobenzene as a carbon and energy source, transforming them into other compounds through processes like partial reduction and Bamberger rearrangement (Shah, 2014). This indicates the potential for bioremediation applications where such compounds are used to clean up environmental pollutants.
Crystallography and Material Sciences
In material sciences, the structural properties of compounds similar to 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene are studied for their interactions and molecular behaviors. Studies have explored the molecular structure of related compounds through techniques like X-ray crystallography, revealing details about molecular packing, intramolecular hydrogen abstraction, and phase transitions (Padmanabhan et al., 1987). Such insights are crucial for the development of new materials and understanding the properties of existing ones.
Biochemical and Pharmacological Research
While avoiding specifics about drug use, dosage, and side effects, it's worth noting that compounds like 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene may be studied for their biochemical behavior and potential pharmacological applications. Investigations into the isotopic abundance ratios in related compounds have been conducted to understand their altered physicochemical and thermal properties, which could influence their use in pharmaceuticals and other industrial chemicals (Trivedi et al., 2016).
Eigenschaften
IUPAC Name |
1-chloro-2-(ethoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-6-7-5-8(11(12)13)3-4-9(7)10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDHFVSQXHJUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)


![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)





